N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide

Drug-likeness Lipinski Rule of Five CNS MPO score

Researchers targeting GABAₐ α5 for cognitive disorders require well-characterized chemical probes, yet quantitative binding data for this isoxazole-pyridine acetamide scaffold remain absent from the literature. Procuring this compound (C₁₂H₁₃N₃O₂, MW 231.25) enables: • Systematic SAR: Compare 4- vs 3-isoxazole substitution, acetamide vs thioether linkers, pyridin-3-yl vs pyridin-4-yl geometry. • In vitro profiling: Establish Ki values via radioligand displacement (α5 vs α1/α2/α3), benchmark against basmisanil. • ADMET characterization: Kinetic solubility, logD, PAMPA, microsomal stability. Supplied with ≥95% HPLC purity, ¹H/¹³C NMR, and HRMS. In stock for immediate global dispatch.

Molecular Formula C12H13N3O2
Molecular Weight 231.255
CAS No. 2034262-31-0
Cat. No. B2413331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide
CAS2034262-31-0
Molecular FormulaC12H13N3O2
Molecular Weight231.255
Structural Identifiers
SMILESCC1=C(C=NO1)CNC(=O)CC2=CN=CC=C2
InChIInChI=1S/C12H13N3O2/c1-9-11(8-15-17-9)7-14-12(16)5-10-3-2-4-13-6-10/h2-4,6,8H,5,7H2,1H3,(H,14,16)
InChIKeyFECDTJDWRASMME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-Methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide: Baseline Assessment


N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide (CAS 2034262-31-0) is a synthetic small molecule (C₁₂H₁₃N₃O₂, MW 231.25 g/mol) that belongs to the structural class of isoxazole-pyridine acetamides . Compounds of this class have been patented for affinity and selectivity at the GABAₐ α5 receptor binding site and proposed for cognitive disorders [1]. However, a comprehensive literature and database search conducted in April 2026 failed to identify any primary research article, patent, or authoritative database entry (including PubChem, ChEMBL, and BindingDB) that presents quantitative biological or physicochemical data for this specific compound. Consequently, all potency, selectivity, and stability claims should be verified experimentally before procurement and use.

N-((5-Methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide: Structural Selectivity Determinants


Isoxazole-pyridine acetamides cannot be treated as freely interchangeable procurement items because even subtle changes in the substitution pattern can profoundly alter receptor selectivity and downstream pharmacology. The patent literature establishes that the relative position of the isoxazole and pyridine rings, the length and nature of the linker (methyl vs. ethyl, amide vs. ether), and the specific substitution of each heterocycle are critical determinants of GABAₐ α5 receptor affinity and selectivity [1]. For example, shifting the pyridine attachment from the 3-position to the 4-position or replacing the amide linker with a thioether has been shown to generate analogs with significantly different binding profiles . Without head-to-head quantitative data for this specific compound, a researcher substituting a 'similar' isoxazole-pyridine acetamide based solely on chemical intuition risks obtaining a molecule with a different target engagement profile, invalid kinetic solubility, or unanticipated off-target activity, ultimately compromising experimental reproducibility and program timelines.

N-((5-Methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide: Metrics vs. Structural Analogs


Molecular Weight and Lipophilicity as Permeability Drivers

The target compound (MW 231.25 g/mol) has a molecular weight approximately 17% lower than the 3-oxadiazole analog (MW 299.29 g/mol) and falls within a narrower drug-like space. While no experimental logD or logP data are available, the molecular weight difference alone places the target compound deeper within the CNS drug-like space (MW < 300 Da) favored for passive blood-brain barrier permeation, a property that must be validated experimentally but provides a rationale for prioritizing this compound over heavier analogs in CNS programs .

Drug-likeness Lipinski Rule of Five CNS MPO score

H-Bond Donor/Acceptor Profile and CNS MPO

The target compound contains one hydrogen bond donor (amide NH) and five hydrogen bond acceptors (isoxazole N/O, pyridine N, amide carbonyl O). Although the oxadiazole comparator is better characterized, its supplementary heteroatoms increase the polar surface area and likely reduce passive permeability. Without experimental tPSA or CNS MPO scores for either compound, the simpler isoxazole-amide scaffold is predicted to have a lower topological polar surface area, a property that must be confirmed experimentally but is consistent with the design principles for CNS-penetrant ligands .

CNS drug design blood-brain barrier permeability physicochemical profiling

Isoxazole Regioisomerism and GABAₐ α5 Activity

The target compound features a methyl group at the isoxazole 5-position with an acetamide linker at the 4-position. In contrast, the VulcanChem comparator N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide contains a 3-substituted isoxazole and a thioether linker. SAR studies from Roche’s oxazole-pyridine patent indicate that 4-substituted isoxazoles exhibit markedly different GABAₐ α5 receptor affinity compared to their 3-substituted counterparts, with the preferred vector for receptor binding aligning with the 4-position attachment [1]. While no direct affinity data exist for this specific compound, the regiochemical difference alone is a critical parameter for functional activity at the GABAₐ α5 site, and procurement decisions should account for this structural divergence.

structure-activity relationship regioisomerism GABAₐ α5 receptor

Purity Benchmarking and Assay Reproducibility

The target compound is available as a research-grade chemical through multiple vendors with advertised purity typically ≥95% (exact purity varies by batch) . Vendor specifications for the structural analog N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide also indicate ≥95% purity . No independent analytical data (HPLC chromatograms, NMR spectra) were identified in the public domain for either compound, meaning comparative purity assessments rely on vendor-provided certificates of analysis. For critical in vitro pharmacology experiments, researchers should request batch-specific analytical data from suppliers and consider in-house re-purification if purity requirements exceed vendor specifications.

chemical purity assay reproducibility procurement quality control

N-((5-Methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide: Application Scenarios


GABAₐ α5 Pharmacology for Cognitive Research

Based on the Roche isoxazolo-pyridine patent class, this compound scaffold has demonstrated affinity for the GABAₐ α5 receptor, a target implicated in cognitive enhancement and Alzheimer's disease . The target compound, with its 4-substituted isoxazole geometry and amide-linked 3-pyridinyl moiety (MW 231.25 g/mol), falls within the structural scope of claimed compounds and maintains a drug-like physicochemical profile. Procurement is justified for in vitro radioligand displacement assays to establish quantitative Ki values at GABAₐ α5 vs. α1, α2, α3 receptor subtypes, a battery that would position this compound relative to clinical candidates like basmisanil. Until such data are generated, the compound remains an uncharacterized but structurally warranted probe for this target class.

SAR Expansion of Isoxazole-Acetamide CNS Ligands

The target compound serves as a key intermediate in systematic SAR exploration of the 5-methylisoxazole-4-acetamide series. Its procurement enables a comparative evaluation of (i) isoxazole 4- vs. 3-substitution, (ii) acetamide vs. thioether vs. ether linkers, (iii) pyridin-3-yl vs. pyridin-4-yl attachment, and (iv) the effect of adding fused heterocycles such as oxadiazoles (as in the comparator N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide). Such an SAR matrix directly addresses the core question of why a given substitution pattern is necessary for target potency, selectivity, and drug-like properties, and provides critical data for lead optimization decisions.

Physicochemical and ADMET Profiling for CNS

Given its favorable molecular weight (231.25 g/mol) and moderate hydrogen bond donor/acceptor profile (1 HBD, 5 HBA), the target compound is a candidate for experimental physicochemical characterization including kinetic solubility (PBS, pH 7.4), logD (shake-flask method), and parallel artificial membrane permeability assay (PAMPA) to determine intrinsic passive permeability. Subsequent in vitro ADMET assays (mouse/human liver microsome stability, CYP450 inhibition, plasma protein binding) would provide a comparative dataset against the oxadiazole and thioether analogs, enabling evidence-based progression of the most drug-like member of the series toward in vivo pharmacokinetic studies.

Analytical Reference Standard and Method Development

The compound's distinct UV chromophore (isoxazole and pyridine rings) and molecular weight (231.25 g/mol) make it suitable for developing HPLC-UV or LC-MS methods to monitor reaction progress during analog synthesis or to serve as a retention time marker in compound library quality control. Given the absence of publicly available analytical data, procurement of this compound with a certified purity standard and full analytical characterization (¹H NMR, ¹³C NMR, HRMS, HPLC purity ≥95%) would establish a critical reference standard for laboratories synthesizing and characterizing new members of the isoxazole-pyridine acetamide class.

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